Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo-

Description

BenchChem offers high-quality Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

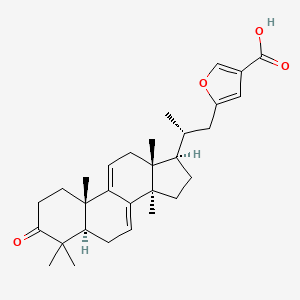

C30H40O4 |

|---|---|

Molecular Weight |

464.6 g/mol |

IUPAC Name |

5-[(2R)-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]propyl]furan-3-carboxylic acid |

InChI |

InChI=1S/C30H40O4/c1-18(15-20-16-19(17-34-20)26(32)33)21-9-13-30(6)23-7-8-24-27(2,3)25(31)11-12-28(24,4)22(23)10-14-29(21,30)5/h7,10,16-18,21,24H,8-9,11-15H2,1-6H3,(H,32,33)/t18-,21-,24+,28-,29-,30+/m1/s1 |

InChI Key |

OLDNIXDHIHDAFA-UBIMFJCVSA-N |

Isomeric SMILES |

C[C@H](CC1=CC(=CO1)C(=O)O)[C@H]2CC[C@@]3([C@@]2(CC=C4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C |

Canonical SMILES |

CC(CC1=CC(=CO1)C(=O)O)C2CCC3(C2(CC=C4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Lanostane Triterpenoids: Unveiling the Therapeutic Potential of Ganoderic Acids and Related Compounds

Abstract

Lanostane-type triterpenoids represent a class of natural products with significant therapeutic potential, garnering substantial interest within the scientific and drug development communities. These tetracyclic triterpenoids, derived from lanosterol, are most notably abundant in the medicinal mushroom Ganoderma lucidum (Lingzhi or Reishi), where they are known as ganoderic acids. This guide provides an in-depth technical overview of these compounds, with a specific focus on their natural sources, biosynthesis, extraction, and purification methodologies. We will also delve into their diverse and potent biological activities, including their anticancer and anti-inflammatory properties, supported by mechanistic insights and quantitative data. While the vast majority of research centers on compounds from Ganoderma lucidum, we will also address related structures, such as Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo-, which has been isolated from the root bark of Pseudolarix kaempferi. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are engaged in the exploration of these promising natural products.

Introduction: The Lanostane Triterpenoids - A Profile of Bioactive Excellence

The lanostane triterpenoids are a diverse group of tetracyclic triterpenoids that originate from the cyclization of squalene to lanosterol.[1] While found in various fungi and plants, the most prolific and well-studied source is the basidiomycete fungus Ganoderma lucidum.[2] In this fungus, these compounds are collectively known as ganoderic acids (GAs), and they are largely responsible for the bitter taste and many of the medicinal properties attributed to this ancient remedy.[3]

Ganoderic acids are highly oxygenated lanostane derivatives, with over 150 distinct structures identified to date.[4] Their chemical diversity, stemming from various substitutions on the lanostane skeleton, gives rise to a broad spectrum of pharmacological activities.[5] A related compound, Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo-, has been isolated from the root bark of Pseudolarix kaempferi, also known as Tu-Jin-Pi.[6] However, the predominant bioactive constituents of P. kaempferi are diterpenoids, with triterpenoids being less common.[7][8][9] Given the extensive body of research, this guide will primarily focus on the ganoderic acids from G. lucidum as the archetypal representatives of this class of compounds.

Natural Sources and Biosynthesis

The primary natural source of a rich diversity of lanostane triterpenoids is the fruiting body, mycelia, and spores of Ganoderma species, most notably G. lucidum.[2]

The Ganoderic Acid Biosynthetic Pathway

The biosynthesis of ganoderic acids follows the mevalonate (MVA) pathway, a fundamental route for the production of isoprenoids in eukaryotes.[10] The pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to produce lanosterol, the common precursor to all ganoderic acids.[11]

The key stages in the biosynthesis of ganoderic acids are:

-

Formation of Lanosterol: Two molecules of farnesyl pyrophosphate (FPP) condense to form squalene, which is then epoxidized to 2,3-oxidosqualene. The cyclization of 2,3-oxidosqualene by lanosterol synthase yields the foundational tetracyclic structure of lanosterol.[12]

-

Post-Lanosterol Modifications: The structural diversification of ganoderic acids arises from a series of post-lanosterol modifications, which are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes.[13][14] These modifications include oxidations, reductions, and acetylations at various positions on the lanostane skeleton.[12] The intricate interplay of these enzymes results in the vast array of ganoderic acids observed in nature.

The regulation of ganoderic acid biosynthesis is complex and influenced by various factors, including genetic and environmental cues.[12] Key enzymes in the MVA pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and lanosterol synthase, are critical regulatory points.[10]

Figure 1: Simplified biosynthetic pathway of ganoderic acids from acetyl-CoA.

Extraction and Isolation Protocols

The efficient extraction and isolation of lanostane triterpenoids are paramount for their study and potential application. The choice of methodology depends on the desired scale, purity, and the specific compounds of interest.

Extraction Methodologies

A variety of techniques have been developed for the extraction of triterpenoids from G. lucidum. The selection of the optimal method involves a trade-off between extraction efficiency, time, cost, and environmental impact.

| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages |

| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Ethanol, Methanol, Acetone | High extraction efficiency. | Time-consuming, large solvent volume, potential for thermal degradation. |

| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer. | Ethanol, Methanol | Reduced extraction time, lower solvent consumption, improved efficiency.[1] | Potential for localized heating, equipment cost. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample matrix rapidly. | Ethanol | Very short extraction times, reduced solvent usage. | Requires specialized equipment, potential for uneven heating. |

| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (typically CO2) as the extraction solvent. | Supercritical CO2, often with a co-solvent like ethanol. | High selectivity, solvent-free extracts, environmentally friendly. | High initial equipment cost, complex operation. |

Table 1: Comparison of common extraction methods for ganoderic acids.

A Generalized Protocol for Laboratory-Scale Extraction and Fractionation

This protocol outlines a standard procedure for obtaining a triterpenoid-enriched fraction from dried G. lucidum fruiting bodies.

Step 1: Sample Preparation

-

Dry the fruiting bodies of G. lucidum at 40-50°C until a constant weight is achieved.

-

Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

Step 2: Solvent Extraction

-

Macerate the powdered G. lucidum with 95% ethanol (e.g., 1:10 w/v) at room temperature with agitation for 24 hours.

-

Filter the mixture and repeat the extraction on the residue two more times to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 3: Liquid-Liquid Partitioning

-

Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The triterpenoids will predominantly partition into the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to yield a triterpenoid-enriched extract.

Figure 2: General workflow for the extraction and fractionation of triterpenoids.

Purification and Isolation

The isolation of individual ganoderic acids from the enriched extract requires chromatographic techniques.

-

Column Chromatography: Silica gel and Sephadex LH-20 are commonly used for initial fractionation of the triterpenoid-enriched extract.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is the most effective method for the final purification and isolation of individual ganoderic acids.[15][16] A gradient elution system, typically involving acetonitrile and water with a small amount of acid (e.g., acetic acid or formic acid), is employed.

Biological Activities and Therapeutic Potential

Ganoderic acids exhibit a remarkable array of biological activities, making them attractive candidates for drug development.

Anticancer Activity

The anticancer effects of ganoderic acids are well-documented and are a primary focus of research.[4] They have been shown to inhibit proliferation, induce apoptosis, and suppress invasion and metastasis in a variety of cancer cell lines.[17]

Mechanisms of Action:

-

Cell Cycle Arrest: Ganoderic acids can induce cell cycle arrest at different phases, most commonly the G1 phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[17]

-

Induction of Apoptosis: They can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] This often involves the regulation of Bcl-2 family proteins and the activation of caspases.

-

Inhibition of Metastasis: Ganoderic acids have been shown to inhibit the invasion and migration of cancer cells by downregulating the activity of matrix metalloproteinases (MMPs) and modulating key signaling pathways involved in cell motility.[17]

-

Anti-angiogenesis: Some ganoderic acids can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

| Ganoderic Acid | Cancer Cell Line | Observed Effects |

| Ganoderic Acid A | Hepatocellular Carcinoma (HepG2, SMMC7721) | Inhibition of proliferation, G0/G1 cell cycle arrest, induction of apoptosis, suppression of invasion.[17] |

| Ganoderic Acid A | Breast Cancer | Suppression of growth and invasiveness.[17] |

| Ganoderic Acid DM | Breast Cancer | Inhibition of cell proliferation, G1 cell cycle arrest, induction of DNA damage and apoptosis.[18][19] |

Table 2: Examples of the anticancer activities of specific ganoderic acids.

Figure 3: Key anticancer mechanisms of ganoderic acids.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Ganoderic acids have demonstrated potent anti-inflammatory effects.[20]

Mechanisms of Action:

-

Inhibition of Pro-inflammatory Mediators: Ganoderic acids can suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[21][22]

-

Modulation of Signaling Pathways: A primary mechanism of their anti-inflammatory action is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[23]

For instance, Ganoderic Acid A has been shown to attenuate lipopolysaccharide (LPS)-induced neuroinflammation in microglia.[21] It also mitigates IL-1β-induced inflammation in human nucleus pulposus cells by inhibiting the NF-κB pathway.[3]

Other Pharmacological Activities

In addition to their anticancer and anti-inflammatory properties, ganoderic acids have been reported to possess a range of other beneficial effects, including:

-

Hepatoprotective effects [24]

-

Antioxidant activity [25]

-

Immunomodulatory effects [2]

-

Antiviral activity

Future Perspectives and Conclusion

The lanostane triterpenoids, particularly the ganoderic acids from Ganoderma lucidum, represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their multifaceted mechanisms of action, especially in the context of cancer and inflammation, make them compelling candidates for further investigation and drug development.

Future research should focus on:

-

Elucidation of Structure-Activity Relationships: A deeper understanding of how specific structural features of ganoderic acids correlate with their biological activities will enable the rational design of more potent and selective analogs.

-

In Vivo Efficacy and Pharmacokinetics: While in vitro studies are abundant, more comprehensive in vivo studies are needed to validate their therapeutic efficacy and to understand their absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Synergistic Combinations: Investigating the potential of ganoderic acids in combination with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.[17]

-

Sustainable Production: Developing efficient and scalable methods for the production of specific ganoderic acids, either through optimized fermentation of G. lucidum or through synthetic biology approaches in heterologous hosts, will be crucial for their clinical translation.[13][14]

References

- 1. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. jfda-online.com [jfda-online.com]

- 8. Chemical constituents from Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic diterpenoids from the bark of Pseudolarix kaempferi and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]

- 13. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. longdom.org [longdom.org]

- 20. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [ouci.dntb.gov.ua]

- 21. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 25. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Biosynthesis of Ganoderic Acid Y in Ganoderma lucidum

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ganoderic Acid Y

Ganoderma lucidum, a revered mushroom in traditional medicine, produces a plethora of bioactive compounds, among which the ganoderic acids (GAs) stand out for their therapeutic potential.[1] These highly oxygenated lanostane-type triterpenoids exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. Ganoderic Acid Y (GA-Y), a type II GA, has garnered significant interest due to its potent biological activities.[2] However, its low abundance in the native mushroom and the complexity of its chemical synthesis have hindered extensive research and clinical development.[2] A thorough understanding of its biosynthetic pathway is therefore paramount for developing metabolic engineering strategies to enhance its production. This guide provides a comprehensive overview of the current knowledge on the GA-Y biosynthesis pathway, detailing the key enzymatic steps and providing field-proven experimental protocols for its study.

The Mevalonate Pathway: The Foundation of Ganoderic Acid Biosynthesis

The journey to Ganoderic Acid Y begins with the universal mevalonate (MVA) pathway, which synthesizes the fundamental building blocks of all terpenoids.[3] This intricate series of enzymatic reactions starts with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A key regulatory enzyme in this initial phase is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which catalyzes the conversion of HMG-CoA to mevalonate.[3] Overexpression of the HMGR gene has been shown to significantly increase the overall production of ganoderic acids, highlighting its role as a critical control point in the pathway.[3]

Following the formation of IPP and DMAPP, a head-to-tail condensation yields geranyl pyrophosphate (GPP), which is then converted to farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase to form squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene, the final linear precursor. The cyclization of 2,3-oxidosqualene by lanosterol synthase marks a crucial branching point, leading to the formation of lanosterol, the parent scaffold of all ganoderic acids.[3]

The Post-Lanosterol Modifications: A Cytochrome P450 Orchestra

The structural diversity of ganoderic acids arises from a series of intricate modifications to the lanosterol backbone, primarily catalyzed by a large family of cytochrome P450 monooxygenases (CYPs).[2] These enzymes, in concert with other modifying enzymes such as reductases and transferases, orchestrate a cascade of hydroxylation, oxidation, and other reactions to generate the vast array of GAs found in Ganoderma lucidum. The specific sequence of these modifications determines the final structure and bioactivity of the resulting ganoderic acid.

Visualizing the Pathway: From Lanosterol to Ganoderic Acid Y

The following diagram illustrates the proposed biosynthetic pathway of Ganoderic Acid Y, highlighting the key intermediates and the enzymes responsible for their conversion. This pathway has been largely elucidated through the heterologous expression of Ganoderma lucidum genes in Saccharomyces cerevisiae and subsequent in vitro enzymatic assays.[2]

Caption: Proposed Biosynthetic Pathway of Ganoderic Acid Y.

Key Enzymatic Steps in Ganoderic Acid Y Biosynthesis

The conversion of lanosterol to Ganoderic Acid Y involves a series of specific enzymatic modifications. While not all enzymes in the pathway have been definitively characterized, key players have been identified through functional genomics and metabolic engineering studies.[2]

C-26 Oxidation by CYP5150L8: The Gateway to Ganoderic Acids

The initial and crucial step in the diversification of the lanosterol backbone is the three-step oxidation of the C-26 methyl group to a carboxylic acid, yielding 3-hydroxy-lanosta-8,24-dien-26-oic acid, also known as Ganoderic Acid HLDOA.[4][5] This reaction is catalyzed by the cytochrome P450 enzyme, CYP5150L8 .[4][5] The functional characterization of this enzyme was a significant breakthrough, as it represented the first identified gene in the post-lanosterol modification pathway of ganoderic acid biosynthesis.[4]

Subsequent Hydroxylations: Building the Core of Ganoderic Acid Y

Following the formation of GA-HLDOA, a series of hydroxylation events at specific positions on the lanostane ring system are necessary to form the precursors of GA-Y. While the exact CYPs responsible for all these steps are still under investigation, studies involving the co-expression of a library of G. lucidum CYPs in engineered yeast have shed light on the probable sequence of events.[2] It is proposed that a C-7 hydroxylation is followed by a C-15 hydroxylation, leading to a trihydroxy-lanostanoic acid intermediate.[2]

Final Tailoring Steps: The Emergence of Ganoderic Acid Y

The final steps in the biosynthesis of Ganoderic Acid Y likely involve the action of dehydrogenases and/or isomerases to introduce the characteristic C-11 keto group and the C-7(8) double bond. The precise enzymes catalyzing these transformations are yet to be fully elucidated and represent an active area of research.

Data Presentation: Production of Ganoderic Acid Y and Precursors in Engineered Yeast

The heterologous expression of the Ganoderic Acid Y biosynthetic pathway in Saccharomyces cerevisiae has not only been instrumental in elucidating the functions of the involved enzymes but has also demonstrated the potential for microbial production of this valuable compound. The table below summarizes the production titers of key intermediates and Ganoderic Acid Y in engineered yeast strains.

| Compound | Engineered Yeast Strain | Production Titer (mg/L) | Reference |

| Ganoderic Acid HLDOA | YL-T3 expressing CYP5150L8 | 14.5 | [4] |

| 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid | Engineered yeast expressing CYP5150L8 and CYP5139G1 | 2.2 | [6] |

| Ganoderic Acid Y | Engineered yeast with optimized pathway | > Farmed Mushroom Levels | [2] |

Experimental Protocols: A Guide to Studying the Ganoderic Acid Y Biosynthesis Pathway

The following protocols provide a detailed, step-by-step methodology for the key experiments required to investigate the Ganoderic Acid Y biosynthesis pathway. These protocols are based on established methods and the specific details reported in the primary literature.

Protocol 1: Heterologous Expression of Ganoderma lucidum CYPs in Saccharomyces cerevisiae

This protocol describes the cloning and expression of candidate CYP genes from G. lucidum in a yeast host.

1. RNA Extraction and cDNA Synthesis:

-

Grow G. lucidum mycelia in a suitable liquid medium and harvest at the optimal time for gene expression.

-

Extract total RNA using a commercial kit following the manufacturer's instructions.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) primers.

2. Gene Amplification and Cloning:

-

Design gene-specific primers for the target CYP genes based on the available G. lucidum genome sequence.

-

Amplify the full-length coding sequences of the CYP genes from the cDNA using a high-fidelity DNA polymerase.

-

Clone the PCR products into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

3. Yeast Transformation:

-

Transform the yeast expression plasmids into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

-

Select for transformants on appropriate selective media.

4. Protein Expression:

-

Grow the transformed yeast cells in a selective medium containing a non-inducing carbon source (e.g., glucose) to the mid-log phase.

-

Induce protein expression by transferring the cells to a medium containing an inducing carbon source (e.g., galactose) and continue cultivation for 48-72 hours.

Caption: Workflow for Heterologous Expression of CYPs.

Protocol 2: Microsomal Protein Isolation from Engineered Yeast

This protocol details the isolation of microsomal fractions containing the expressed CYP enzymes.

1. Cell Harvesting:

-

Harvest the yeast cells from the expression culture by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold sterile water.

2. Cell Lysis:

-

Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).

-

Lyse the cells by mechanical disruption using glass beads (e.g., vortexing for 10 cycles of 1 minute on and 1 minute on ice).

3. Microsome Isolation:

-

Centrifuge the cell lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

Protocol 3: In Vitro Characterization of CYP Enzyme Activity

This protocol describes the assay to determine the function of the expressed CYP enzymes.

1. Reaction Setup:

-

Prepare a reaction mixture containing the isolated microsomes, a NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and the substrate (e.g., lanosterol or a downstream intermediate).

-

Pre-incubate the reaction mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

2. Enzyme Reaction:

-

Initiate the reaction by adding the substrate to the reaction mixture.

-

Incubate the reaction for a specific period (e.g., 1-2 hours) with gentle shaking.

3. Product Extraction and Analysis:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products by vortexing and centrifuging to separate the organic and aqueous phases.

-

Analyze the organic phase by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the reaction products.

Conclusion and Future Perspectives

Significant strides have been made in unraveling the biosynthetic pathway of Ganoderic Acid Y in Ganoderma lucidum. The identification of key cytochrome P450 enzymes and the successful reconstitution of parts of the pathway in a heterologous host have paved the way for the metabolic engineering of this valuable therapeutic compound.[2] However, several aspects of the pathway remain to be fully elucidated. Future research should focus on:

-

Identification of the remaining unknown enzymes: The specific CYPs, dehydrogenases, and isomerases involved in the later stages of GA-Y biosynthesis need to be identified and characterized.

-

Understanding the regulatory network: The transcriptional regulation of the GA-Y biosynthetic genes is a complex process that warrants further investigation.

-

Optimization of heterologous production: Further engineering of the yeast host, including optimizing precursor supply and balancing the expression of pathway genes, will be crucial for achieving industrially relevant production titers of Ganoderic Acid Y.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon, fostering further advancements in the study and application of this promising natural product.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Microsome preparation [protocols.io]

- 3. In vitro inhibitory effects of ganoderic acid A on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo-

Introduction

Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- is a complex lanostane-type triterpenoid.[1] This class of natural products is characterized by a tetracyclic core structure derived from lanosterol, the precursor to all steroids.[2] While specific research on this particular compound is limited, it has been identified and isolated from Tu-Jin-Pi, the root bark of Pseudolarix kaempferi.[1] This guide will provide a comprehensive overview of the known information on this compound, and in the absence of specific data, will draw upon established knowledge of closely related and structurally similar lanostane triterpenoids, such as the ganoderic acids, to infer and discuss its probable physicochemical properties and analytical methodologies. This approach is grounded in the understanding that compounds within the same structural class often exhibit analogous behaviors, providing a robust framework for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The fundamental structure of Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- is a lanostane skeleton. The systematic name reveals key functional groups and modifications that dictate its chemical behavior:

-

Lanosta: Indicates the core tetracyclic triterpenoid framework.

-

-7,9(11),23,25(27)-tetraen: Specifies the location of four double bonds within the structure, contributing to its rigidity and potential for spectroscopic detection.

-

-26-oic acid: Denotes a carboxylic acid group at position 26, which will significantly influence its acidity, polarity, and solubility.

-

23,27-epoxy: Refers to an ether linkage forming a heterocyclic ring, adding to the structural complexity.

-

3-oxo-: Indicates a ketone group at position 3, a common feature in many bioactive triterpenoids.

The intricate stereochemistry of the molecule, which is crucial for its biological activity, is not fully conveyed by the name alone and requires detailed spectroscopic analysis for complete elucidation.

Physicochemical Properties: A Comparative Analysis

| Property | Ganoderic Acid A[3] | Ganoderic Acid S[4] | Ganoderic Acid Y[5] | Predicted for Target Compound |

| Molecular Formula | C30H44O7 | C30H44O3 | C30H46O3 | C30H38O4 |

| Molar Mass ( g/mol ) | 516.7 | 452.7 | 454.7 | ~462.6 |

| XLogP3 | 2.2 | Not Available | 7.3 | High (likely > 5) |

| Hydrogen Bond Donors | Not Available | Not Available | Not Available | 1 (from the carboxylic acid) |

| Hydrogen Bond Acceptors | Not Available | Not Available | Not Available | 4 (from the ketone, epoxy, and carboxylic acid oxygens) |

| Polar Surface Area | 129 Ų | 54.4 Ų | 57.5 Ų | Moderately polar surface area |

Interpretation and Causality:

The high lipophilicity, indicated by a predicted high XLogP3 value, is a hallmark of triterpenoids and suggests poor aqueous solubility. The presence of a carboxylic acid group provides a site for ionization, allowing for increased solubility in alkaline aqueous solutions. The overall physicochemical profile suggests that this compound will be soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[6]

Experimental Protocols for Characterization

The characterization of a novel or isolated lanostane triterpenoid like Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- necessitates a suite of analytical techniques. The following protocols are standard in the field and provide a self-validating system for structural elucidation and purity assessment.

Isolation and Purification Workflow

The isolation of lanostane triterpenoids from their natural source, such as Pseudolarix kaempferi, typically follows a multi-step chromatographic process.

Caption: A typical workflow for the isolation and purification of lanostane triterpenoids from a plant source.

Structural Elucidation

1. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and elemental composition.

-

Methodology:

-

Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol).

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]+ and the deprotonated molecule [M-H]-, respectively.

-

The exact mass measurement allows for the determination of the molecular formula.[7]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the carbon-hydrogen framework and establish stereochemistry.

-

Methodology:

-

Dissolve 5-10 mg of the pure compound in a deuterated solvent (e.g., CDCl3, CD3OD).

-

Acquire a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra.[8]

-

¹H NMR provides information on the chemical environment of protons.

-

¹³C NMR reveals the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy) identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for assembling the molecular structure.[8]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.[8]

-

Solubility Determination

A common and reliable method for determining the solubility of sparingly soluble compounds like triterpenoids is the shake-flask method.[9]

-

Objective: To quantify the solubility in various solvents.

-

Methodology:

-

Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

Centrifuge or filter the suspension to separate the undissolved solid.

-

Analyze the concentration of the compound in the supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[10][11]

-

Stability Assessment

Stability testing is crucial for determining the shelf-life and appropriate storage conditions for the compound.[12][13]

-

Objective: To evaluate the stability of the compound under various environmental conditions.

-

Methodology:

-

Prepare solutions of the compound in relevant solvents or formulations.

-

Subject the samples to a range of conditions, including different temperatures, humidity levels, and light exposures, as guided by ICH guidelines.[14][15]

-

At specified time points, withdraw aliquots and analyze for the concentration of the parent compound and the presence of any degradation products using a stability-indicating HPLC method.

-

Physical changes such as color and precipitation should also be monitored.[14]

-

Potential Biological Activities and Signaling Pathways

While the biological activity of Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- has not been explicitly reported, the broader class of lanostane triterpenoids, particularly ganoderic acids from Ganoderma lucidum, are known to possess a wide range of pharmacological effects.[16][17][18][19] These activities often stem from their ability to modulate key cellular signaling pathways.

Known Biological Activities of Related Lanostane Triterpenoids:

-

Anticancer Effects: Many ganoderic acids have demonstrated cytotoxic and anti-proliferative effects on various cancer cell lines.[20][21][22] These effects can be mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[20]

-

Anti-inflammatory Activity: Lanostane triterpenoids have been shown to inhibit inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory mediators.[18]

-

Hepatoprotective Effects: Several ganoderic acids exhibit protective effects against liver damage by mitigating oxidative stress and inflammation.[18][23]

Hypothesized Mechanism of Action:

The structural features of Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- suggest it may interact with multiple cellular targets. The following diagram illustrates a plausible signaling pathway that could be modulated by this class of compounds, leading to an anti-inflammatory response.

Caption: A potential mechanism of anti-inflammatory action for lanostane triterpenoids via inhibition of the NF-κB signaling pathway.

Conclusion

Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- represents a structurally complex and potentially bioactive natural product. While specific data for this compound remains limited, a robust framework for its investigation can be constructed based on the extensive knowledge of the lanostane triterpenoid class. The analytical protocols and comparative data presented in this guide offer a solid foundation for researchers to pursue the full characterization and explore the therapeutic potential of this and other related molecules. Future research should focus on the complete spectroscopic elucidation, synthesis, and biological evaluation of this compound to unlock its potential applications in drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lanosterol | C30H50O | CID 246983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ganoderic Acid A | C30H44O7 | CID 471002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ganoderic Acid S | C30H44O3 | CID 12444571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ganoderic Acid Y | C30H46O3 | CID 57397445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Isolation of the Lanostane Triterpenes Pholiols L–S from Pholiota populnea and Evaluation of Their Antiproliferative and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

- 11. scienceopen.com [scienceopen.com]

- 12. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. ijcrt.org [ijcrt.org]

- 16. researchgate.net [researchgate.net]

- 17. Natural Bio-Compounds from Ganoderma lucidum and Their Beneficial Biological Actions for Anticancer Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ganoderic acid - Wikipedia [en.wikipedia.org]

- 20. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. [PDF] Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years | Semantic Scholar [semanticscholar.org]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Lanosta-7,9(11),23,25(27)-tetraen-23,27-epoxy-3-oxo-26-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic elucidation of Lanosta-7,9(11),23,25(27)-tetraen-23,27-epoxy-3-oxo-26-oic acid, a notable lanostane-type triterpenoid. Isolated from the root bark of Pseudolarix kaempferi (Tu-Jin-Pi), this compound presents a complex and intriguing molecular framework.[1][2] This document will detail the probable experimental workflow, from isolation and crystallization to X-ray diffraction analysis and structure solution, based on established methodologies for natural products. While the specific crystallographic data from the original 1990 publication by Chen Ke, et al. is not publicly available, this guide reconstructs the likely scientific journey, offering insights into the rationale behind the experimental choices and the interpretation of the resulting structural data.[3][4][5]

Introduction: The Significance of Lanostane Triterpenoids

Lanostane triterpenoids are a diverse class of natural products exhibiting a wide range of biological activities, making them attractive targets for drug discovery. Their complex stereochemistry and functional group arrays necessitate precise structural determination to understand their structure-activity relationships (SAR). Single-crystal X-ray diffraction stands as the definitive method for unambiguously determining the three-dimensional arrangement of atoms in a molecule, providing crucial insights into its bioactivity.[6][7] This guide focuses on a specific lanostane, Lanosta-7,9(11),23,25(27)-tetraen-23,27-epoxy-3-oxo-26-oic acid, a compound whose structural elucidation paves the way for further investigation into its therapeutic potential.

From Plant to Crystal: Isolation and Crystallization

The journey to determining the crystal structure begins with the isolation and purification of the target compound, followed by the critical step of obtaining high-quality single crystals.

Isolation and Purification

Based on common practices for the isolation of triterpenoids from plant material, a multi-step extraction and chromatographic process would be employed.

Step-by-Step Protocol:

-

Extraction: The dried and powdered root bark of Pseudolarix kaempferi is typically subjected to solvent extraction, likely using a solvent of medium polarity such as methanol or ethanol, to efficiently extract a broad range of secondary metabolites.

-

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity. The lanostane triterpenoid, being relatively nonpolar, would be expected to partition into the organic phase.

-

Chromatographic Separation: The organic phase is concentrated and subjected to a series of chromatographic techniques. This would likely involve:

-

Silica Gel Column Chromatography: To perform a preliminary separation of the major compound classes.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the target compound to achieve a high degree of purity, which is essential for successful crystallization.

-

Crystallization: The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in the structure determination process.[8] The choice of solvent and crystallization technique is critical and often determined empirically.

Common Crystallization Techniques for Natural Products:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration can lead to the formation of well-ordered crystals.

-

Vapor Diffusion: This technique, often employed in hanging or sitting drop setups, involves the slow diffusion of a precipitant vapor into a drop containing the compound, leading to a gradual change in solvent composition that induces crystallization.[9]

-

Solvent Diffusion: A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble. Slow diffusion at the interface can promote crystal growth.

For a molecule like Lanosta-7,9(11),23,25(27)-tetraen-23,27-epoxy-3-oxo-26-oic acid, a mixture of a good solvent (e.g., acetone, ethyl acetate) and a poor solvent (e.g., hexane, methanol) would likely be explored to achieve the optimal conditions for crystallization.

Deciphering the Structure: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, its molecular structure can be determined using X-ray diffraction. This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall three-dimensional shape of the molecule.[7]

The Experimental Workflow

The process of single-crystal X-ray diffraction involves a series of well-defined steps, from data collection to structure refinement.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol

-

Crystal Mounting: A single crystal of suitable size and quality is carefully mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam and rotated, while a detector records the diffraction pattern.[1]

-

Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. This data is then scaled and corrected for various experimental factors.

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. For small molecules like triterpenoids, direct methods are commonly used to determine the initial atomic positions.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts atomic coordinates, and thermal parameters until the model converges.

-

Structure Validation: The final refined model is validated using various crystallographic metrics to ensure its quality and accuracy.

The Crystal Structure of Lanosta-7,9(11),23,25(27)-tetraen-23,27-epoxy-3-oxo-26-oic Acid: A Hypothetical Analysis

While the specific crystallographic data is not available, we can anticipate the key structural features and crystallographic parameters based on related compounds.

Expected Molecular Conformation

The lanostane skeleton is expected to adopt a characteristic chair-boat-chair-chair conformation for the tetracyclic core. The stereochemistry at the multiple chiral centers would be unambiguously determined, providing a complete three-dimensional picture of the molecule. The epoxy ring and the conjugated diene system would introduce specific conformational constraints, influencing the overall shape of the molecule.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic parameters for this compound, based on typical values for lanostane-type triterpenoids.

| Parameter | Hypothetical Value |

| Chemical Formula | C₃₀H₄₀O₄ |

| Formula Weight | 464.64 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 12.8 |

| c (Å) | 20.1 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 2700 |

| Z | 4 |

| Density (calculated) | 1.14 g/cm³ |

| R-factor | < 0.05 |

Implications for Drug Discovery and Development

The precise knowledge of the three-dimensional structure of Lanosta-7,9(11),23,25(27)-tetraen-23,27-epoxy-3-oxo-26-oic acid is invaluable for several reasons:

-

Structure-Activity Relationship (SAR) Studies: The crystal structure provides a detailed map of the molecule's surface, allowing researchers to understand how it might interact with biological targets.

-

Pharmacophore Modeling: The defined stereochemistry and conformation are essential for developing pharmacophore models, which can be used to design new, more potent analogs.

-

Target Identification: By understanding the shape and electronic properties of the molecule, researchers can form hypotheses about its potential protein targets.

-

Absolute Configuration: X-ray crystallography provides the absolute configuration of chiral molecules, which is a critical piece of information for pharmaceutical development and regulatory approval.[6]

Conclusion

The determination of the crystal structure of Lanosta-7,9(11),23,25(27)-tetraen-23,27-epoxy-3-oxo-26-oic acid, a complex natural product, is a testament to the power of single-crystal X-ray diffraction. Although the specific experimental details from its initial discovery are not readily accessible, this guide has outlined the scientifically robust and logical workflow that would have been employed. The resulting structural information is a cornerstone for any further investigation into the medicinal chemistry and pharmacological potential of this intriguing lanostane triterpenoid.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo--åæ°-å家-仪å¨è°± [ibook.antpedia.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3beta,17,20-trihydroxy-, gamma-lactone | C30H44O5 | CID 130476749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Isolation and Purification of Ganoderic Acid Y from Ganoderma lucidum

Abstract: This technical guide provides a comprehensive, in-depth methodology for the isolation and purification of Ganoderic acid Y, a bioactive triterpenoid. While the initial query suggested Pseudolarix kaempferi as the source, current scientific literature overwhelmingly identifies Ganoderic acid Y as a constituent of various Ganoderma species, notably Ganoderma lucidum (Reishi or Lingzhi)[1][2]. This document, therefore, details a robust, field-proven workflow for isolating Ganoderic acid Y from its scientifically validated source, Ganoderma lucidum. The guide is structured to provide researchers, scientists, and drug development professionals with both the practical steps and the underlying scientific rationale for each stage of the process, from initial extraction to final purification and characterization.

Introduction: The Scientific Rationale and Strategic Overview

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are recognized as primary bioactive compounds in the medicinal mushroom Ganoderma lucidum[3][4][5]. Among these, Ganoderic acid Y has garnered interest for its potential pharmacological activities[2][6]. The successful isolation of Ganoderic acid Y in high purity is a critical prerequisite for its pharmacological evaluation and potential therapeutic application.

The core challenge in this process lies in separating Ganoderic acid Y from a complex mixture of structurally similar triterpenoid analogues and other metabolites present in the fungal matrix[7]. The strategy outlined herein is a multi-step chromatographic approach designed to systematically enrich the target compound. This process begins with a non-selective bulk extraction, followed by successive purification stages that exploit the physicochemical properties of Ganoderic acid Y, primarily its polarity.

The overall workflow is designed as a self-validating system. Each step is monitored by analytical techniques to ensure the enrichment of the target compound and to inform the optimization of the subsequent stage.

Caption: Overall workflow for Ganoderic acid Y isolation.

Phase 1: Preparation and Bulk Extraction of Crude Triterpenoids

The initial objective is to efficiently extract the broadest possible range of triterpenoids from the dried fungal material. The choice of solvent and extraction method is critical for maximizing yield.

Rationale for Method Selection

-

Material Preparation: The fruiting bodies of Ganoderma lucidum are dried to a constant weight to remove moisture, which can impede extraction efficiency and promote microbial degradation. Grinding the dried material into a fine powder (typically 40-60 mesh) significantly increases the surface area available for solvent penetration, thereby enhancing the extraction yield[8].

-

Solvent Selection: Ethanol is a highly effective and commonly used solvent for extracting triterpenoids[9][10][11][12]. Its polarity is well-suited to solubilizing the lanostane-type triterpenoids, which possess both nonpolar backbones and polar functional groups. High-concentration ethanol (e.g., 95-100%) is often optimal[10].

-

Extraction Technique: While traditional methods like Soxhlet extraction are effective, modern techniques such as Ultrasonic-Assisted Extraction (UAE) or Heat-Assisted Extraction (HAE) offer significant advantages in terms of reduced extraction time and lower solvent consumption[12][13]. Ultrasound, for instance, facilitates the disruption of cell walls through acoustic cavitation, enhancing solvent penetration and mass transfer[13].

Detailed Experimental Protocol: Ultrasonic-Assisted Extraction (UAE)

-

Preparation: Weigh 500 g of finely powdered, dried Ganoderma lucidum fruiting bodies.

-

Extraction: Place the powder into a suitable vessel and add 95% ethanol at a solvent-to-solid ratio of 20:1 (v/w).

-

Sonication: Submerge the vessel in an ultrasonic bath and sonicate for 40-60 minutes at a controlled temperature (e.g., 50-60°C) to prevent thermal degradation of the target compounds[10][14].

-

Filtration: After sonication, separate the extract from the solid residue by vacuum filtration.

-

Repeated Extraction: To ensure exhaustive extraction, repeat the process (steps 2-4) on the solid residue at least two more times, combining the filtrates from each cycle[11][15].

-

Concentration: Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields the crude triterpenoid extract.

| Parameter | Recommended Value | Rationale |

| Solvent | 95-100% Ethanol | Optimal polarity for triterpenoid solubility.[10] |

| Solvent:Solid Ratio | 20:1 to 55:1 (v/w) | Ensures complete wetting and efficient extraction.[9] |

| Extraction Time (UAE) | 40-60 minutes per cycle | Balances yield with efficiency.[12][13] |

| Temperature | 50-60°C | Enhances solubility without causing degradation.[10] |

| Number of Cycles | 3 | Maximizes recovery of compounds from the matrix.[11] |

| Table 1: Optimized parameters for the extraction of triterpenoids. |

Phase 2: Preliminary Purification via Column Chromatography

The crude extract contains a complex mixture of compounds, including pigments, fatty acids, and numerous triterpenoids. The goal of this phase is to fractionate this mixture to isolate a triterpenoid-enriched fraction, thereby simplifying the subsequent high-resolution purification step.

Rationale for Method Selection

Silica gel column chromatography is a robust and scalable technique for separating compounds based on their polarity[8]. Triterpenoids, being moderately polar, will adsorb to the polar silica stationary phase. By eluting the column with a solvent gradient of increasing polarity, compounds can be selectively desorbed and collected in different fractions. Less polar compounds (like fatty acids) will elute first, followed by the triterpenoids, and finally, the most polar compounds will be retained on the column.

Detailed Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel (200-300 mesh) column using a slurry packing method with a non-polar solvent such as chloroform or a hexane-ethyl acetate mixture[15].

-

Sample Loading: Dissolve the crude triterpenoid extract in a minimal volume of the initial, least polar mobile phase (e.g., chloroform). Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent system (e.g., 100% chloroform or hexane:ethyl acetate 9:1). Gradually increase the polarity of the mobile phase by introducing a more polar solvent like acetone or methanol in a stepwise or linear gradient[8][11]. A common gradient system is chloroform:acetone[11].

-

Fraction Collection: Collect eluent fractions of a consistent volume (e.g., 250 mL).

-

Monitoring: Analyze each fraction using Thin-Layer Chromatography (TLC) with a suitable developing solvent and visualization agent (e.g., anisaldehyde-sulfuric acid reagent with heating) to identify fractions containing triterpenoids.

-

Pooling: Combine the fractions that show a strong presence of triterpenoids, which will typically elute in the mid-polarity range. Concentrate the pooled fractions under reduced pressure to obtain the triterpenoid-enriched fraction.

Caption: Principle of silica gel column fractionation.

Phase 3: High-Resolution Purification by Preparative HPLC

This final purification stage is designed to isolate Ganoderic acid Y from the other structurally similar ganoderic acids within the enriched fraction.

Rationale for Method Selection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for separating closely related compounds like ganoderic acid isomers[7][16]. In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase. Compounds separate based on their hydrophobicity; more hydrophobic compounds are retained longer on the column. By using a gradient elution where the organic content of the mobile phase is gradually increased, compounds can be eluted in order of increasing hydrophobicity with high resolution. The addition of an acid (e.g., acetic or formic acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid groups on the ganoderic acids, which results in sharper, more symmetrical peaks and improved separation[7].

Detailed Experimental Protocol: Preparative RP-HPLC

-

System Preparation: Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 25 mm, 7 µm particle size) and a UV detector set to 252 nm, the characteristic absorbance wavelength for many ganoderic acids[16].

-

Mobile Phase: Prepare two mobile phase solvents:

-

Solvent A: Water with 0.1% acetic acid (v/v).

-

Solvent B: Acetonitrile or Methanol[7].

-

-

Sample Preparation: Dissolve the triterpenoid-enriched fraction in the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Gradient Elution: Develop a gradient elution program to separate the components. A typical gradient might start at a lower concentration of Solvent B (e.g., 25-35%) and gradually increase to a higher concentration over 60-90 minutes[11][16]. The exact gradient must be optimized based on analytical-scale separations.

-

Injection and Fraction Collection: Inject the sample onto the column and begin the run. Collect the eluent in fractions corresponding to the peaks observed on the chromatogram.

-

Isolation: Combine the fractions corresponding to the peak of Ganoderic acid Y (identified by comparison with a standard or by subsequent analysis). Remove the solvent under reduced pressure or by lyophilization to obtain the purified compound.

| Parameter | Recommended Specification | Rationale |

| Column | Reversed-Phase C18 (Preparative) | Excellent for separating structurally similar, moderately polar triterpenoids.[7][16] |

| Mobile Phase A | Water + 0.1% Acetic Acid | Suppresses ionization of acidic analytes for better peak shape.[7] |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for gradient elution.[7] |

| Detection | UV at 252 nm | Characteristic absorbance maximum for the conjugated system in many ganoderic acids.[11][16] |

| Flow Rate | Dependent on column dimensions | Typically 7-15 mL/min for preparative columns.[16] |

| Table 2: Typical parameters for preparative HPLC purification. |

Phase 4: Purity Assessment and Structural Confirmation

Every purification protocol must be validated by rigorous analytical methods to confirm the identity and purity of the final product.

-

Purity Assessment: The purity of the isolated Ganoderic acid Y should be determined using analytical RP-HPLC. The purified compound should appear as a single, sharp peak under optimized chromatographic conditions. Purity is typically expressed as the percentage of the main peak area relative to the total peak area in the chromatogram.

-

Structural Confirmation: The definitive identification of the isolated compound as Ganoderic acid Y requires spectroscopic analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the molecular weight of the compound, which can be compared to the known molecular weight of Ganoderic acid Y (C₃₀H₄₆O₃, Mol. Wt.: 454.7 g/mol )[1]. The fragmentation pattern can also provide structural information[11][17].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise chemical structure. The obtained spectral data should be compared with published data for Ganoderic acid Y to confirm its identity unequivocally[18].

-

Conclusion

The methodology presented in this guide provides a robust and reproducible framework for the successful isolation and purification of Ganoderic acid Y from its natural source, Ganoderma lucidum. By employing a systematic, multi-stage chromatographic approach, researchers can obtain this valuable bioactive compound in high purity, enabling further investigation into its pharmacological properties and potential applications. The principles of this workflow—extraction, fractionation, and high-resolution separation—are fundamental in natural product chemistry and can be adapted for the isolation of other triterpenoids from complex biological matrices.

References

- 1. Ganoderic Acid Y | C30H46O3 | CID 57397445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 86377-52-8: Ganoderic acid Y | CymitQuimica [cymitquimica.com]

- 3. Ganoderic acid - Wikipedia [en.wikipedia.org]

- 4. Frontiers | The potential of edible and medicinal mushrooms in promoting the circular economy and enhancing food security [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. jfda-online.com [jfda-online.com]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis of Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo-

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo-, a complex lanostane-type triterpenoid. Due to the absence of a published total synthesis for this specific molecule, this document outlines a rational, multi-step approach commencing from the readily available starting material, lanosterol. The proposed strategy is grounded in established synthetic methodologies for the modification of steroidal and triterpenoid skeletons. Key transformations discussed include the introduction of a C-3 ketone, the formation of a conjugated diene system within the lanostane core, and the construction of the intricate epoxy-lactone side chain. This guide is intended for researchers, scientists, and professionals in drug development with a strong background in organic synthesis.

Introduction and Retrosynthetic Analysis

Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- is a naturally occurring lanostane triterpenoid that has been isolated from Pseudolarix kaempferi.[1] Triterpenoids of the lanostane class exhibit a wide range of biological activities, making them attractive targets for chemical synthesis and medicinal chemistry programs.[2][3] The complex architecture of the target molecule, characterized by a conjugated diene, a C-3 ketone, and a unique epoxy-lactone side chain, presents a significant synthetic challenge.

A retrosynthetic analysis of the target molecule suggests a convergent strategy, where the lanostane core and the side chain are modified in a sequential manner. Lanosterol is an ideal and economically viable starting material for this endeavor.

Our proposed retrosynthetic strategy is outlined below:

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Lanostane Core: Lanost-7,9(11)-dien-3-one

The initial phase of the synthesis focuses on the modification of the lanostane A and B rings to install the C-3 ketone and the 7,9(11)-diene system.

Oxidation of the 3-hydroxyl group

The synthesis commences with the selective oxidation of the 3β-hydroxyl group of lanosterol to a ketone. This is a standard transformation in steroid chemistry.

Experimental Protocol:

-

Dissolve lanosterol in a suitable solvent such as dichloromethane or acetone.

-

Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or a Jones oxidation (chromium trioxide in sulfuric acid and acetone).

-

Stir the reaction at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Work up the reaction by quenching the oxidant and extracting the product.

-

Purify the resulting 3-oxolanosterol by column chromatography on silica gel.

Causality of Experimental Choices: PCC is a mild and selective reagent for the oxidation of secondary alcohols to ketones, minimizing the risk of over-oxidation or side reactions with the double bonds in the lanosterol molecule.

Introduction of the 7,9(11)-diene

The formation of the conjugated diene system can be achieved through a two-step process involving allylic bromination followed by dehydrobromination.

Experimental Protocol:

-

Treat 3-oxolanosterol with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride.

-

Irradiate the reaction mixture with a UV lamp to facilitate allylic bromination at the C-7 position.

-

After completion of the bromination, remove the solvent and dissolve the crude product in a suitable solvent for elimination, such as pyridine or dimethylformamide (DMF).

-

Heat the solution to induce dehydrobromination, leading to the formation of the conjugated diene system.

-

Purify the resulting Lanost-7,9(11)-dien-3-one by column chromatography.

Causality of Experimental Choices: NBS is a specific reagent for allylic bromination. The subsequent elimination reaction is base-catalyzed and proceeds to form the more stable conjugated diene system.

Elaboration of the Side Chain

The next critical phase involves the construction of the unique epoxy-lactone side chain. This will likely proceed through a multi-step sequence involving the modification of the existing side chain of the lanostane intermediate.

Oxidative Cleavage of the Side Chain

To introduce the required functionality, the terminal double bond of the lanosterol side chain needs to be cleaved.

Experimental Protocol:

-

Protect the C-3 ketone of Lanost-7,9(11)-dien-3-one as a ketal, for instance, using ethylene glycol and a catalytic amount of acid. This is a crucial step in applying appropriate protecting group strategies.[4]

-

Subject the protected intermediate to ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) to cleave the C24-C25 double bond and generate an aldehyde at C-24.

-

Alternatively, a two-step procedure with dihydroxylation using osmium tetroxide (OsO₄) followed by oxidative cleavage with sodium periodate (NaIO₄) can be employed.

Causality of Experimental Choices: Protection of the C-3 ketone is necessary to prevent its reaction during the oxidative cleavage of the side chain. Ozonolysis is a highly efficient and selective method for cleaving double bonds.

Construction of the α,β-unsaturated Ester

The aldehyde obtained from the oxidative cleavage can be converted to an α,β-unsaturated ester, which is a precursor to the epoxy-lactone.

Experimental Protocol:

-

React the C-24 aldehyde with a stabilized Wittig reagent, such as (carboethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et), in a suitable solvent like tetrahydrofuran (THF).

-

This reaction will stereoselectively form the (E)-α,β-unsaturated ester.

-

Purify the product by column chromatography.

Causality of Experimental Choices: The Wittig reaction is a reliable method for the formation of carbon-carbon double bonds from aldehydes and ketones. The use of a stabilized ylide favors the formation of the thermodynamically more stable E-isomer.

Formation of the Epoxy-Lactone

The final steps in the side-chain synthesis involve epoxidation of the double bond and subsequent lactonization.

Experimental Protocol:

-

Treat the α,β-unsaturated ester with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide.

-

The epoxidation of α,β-unsaturated esters is generally diastereoselective.

-

Saponify the ester group using a base like lithium hydroxide (LiOH).

-

Acidify the reaction mixture to induce intramolecular cyclization of the resulting carboxylic acid onto the epoxide, forming the desired epoxy-lactone.

-

Deprotect the C-3 ketone using acidic conditions to yield the final target molecule.

Causality of Experimental Choices: m-CPBA is a common and effective reagent for the epoxidation of alkenes. The subsequent base-mediated hydrolysis followed by acid-catalyzed cyclization is a standard method for the synthesis of lactones from epoxy esters.[5]

Overall Synthetic Workflow

The proposed multi-step synthesis is summarized in the following workflow diagram:

Caption: Proposed synthetic workflow for the target molecule.

Purification and Characterization

Each intermediate and the final product will require rigorous purification and characterization to ensure chemical identity and purity.

| Technique | Purpose |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing fraction purity during column chromatography. |

| Column Chromatography | Primary method for the purification of intermediates and the final product. Silica gel is the typical stationary phase.[6][7][8] |

| High-Performance Liquid Chromatography (HPLC) | For final purification to achieve high purity and for analytical assessment of purity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for structural elucidation of all compounds. 2D NMR techniques (COSY, HSQC, HMBC) will be critical for assigning complex stereochemistry. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation patterns, confirming the identity of the synthesized molecules. |

| Infrared (IR) Spectroscopy | To identify key functional groups such as ketones, esters, and hydroxyl groups. |

Conclusion

The synthesis of Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- represents a formidable challenge in natural product synthesis. The proposed strategy, starting from lanosterol, provides a logical and feasible pathway based on well-established synthetic transformations in steroid and triterpenoid chemistry. The successful execution of this synthesis would not only provide access to this specific natural product for further biological evaluation but also serve as a testament to the power of modern synthetic organic chemistry in constructing complex molecular architectures. Further optimization of each step, particularly concerning stereocontrol in the side-chain construction, will be crucial for the overall efficiency of the synthesis.

References

- 1. Synthesis of 29-Norlanostane Derivatives | Semantic Scholar [semanticscholar.org]

- 2. Synthesis of Lanostane-Type Triterpenoid N-Glycosides and Their Cytotoxicity against Human Cancer Cell Lines [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic lanostane-type triterpenoids as inhibitors of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Steroidal seven-membered A-ring epoxy lactones by oxidation of the corresponding Delta 4-3-ketosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation of the Lanostane Triterpenes Pholiols L-S from Pholiota populnea and Evaluation of Their Antiproliferative and Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Isolation of the Lanostane Triterpenes Pholiols L–S from Pholiota populnea and Evaluation of Their Antiproliferative and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

"Mechanism of action of Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo-"

An In-Depth Technical Guide on the Mechanism of Action of Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- (Ganoderic Acid Y)

Authored by: A Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Unique Lanostane Triterpenoid

The compound Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo-, more commonly identified in scientific literature as Ganoderic Acid Y, belongs to a class of lanostane-type triterpenoids.[1][2] These complex molecules are predominantly isolated from the medicinal mushroom Ganoderma lucidum, a staple in traditional Eastern medicine for centuries.[3][4][5] Modern scientific investigation has delved into the vast array of bioactive compounds within this fungus, with a significant focus on the diverse family of ganoderic acids.[3][4][5][6] This guide provides a comprehensive technical overview of the multifaceted mechanism of action of Ganoderic Acid Y and its related compounds, tailored for researchers, scientists, and professionals in the field of drug development.

This document will elucidate the intricate cellular and molecular interactions of this class of compounds, with a particular emphasis on their anticancer, antiviral, and metabolic regulatory activities. The subsequent sections will detail the established signaling pathways modulated by these triterpenoids, provide robust experimental protocols for their investigation, and present quantitative data to support the mechanistic claims.

Part 1: Core Mechanistic Insights

Ganoderic acids, as a class, exhibit a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, hepatoprotective, and immunomodulatory effects.[5][7] The specific actions of individual ganoderic acids can vary, but a common thread is their ability to induce targeted cellular responses with minimal toxicity to healthy cells.[3][4]

Anticancer Activity: A Multi-pronged Assault on Malignancy